molecular formula C10H12BrI B2683461 3-Bromo-4-iodo-tert-butylbenzene CAS No. 860435-39-8

3-Bromo-4-iodo-tert-butylbenzene

Cat. No.: B2683461
CAS No.: 860435-39-8
M. Wt: 339.014
InChI Key: XNKAPUCNAVBLOL-UHFFFAOYSA-N
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Description

3-Bromo-4-iodo-tert-butylbenzene is an organic compound with the molecular formula C10H12BrI. It is a halogenated aromatic compound, characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-iodo-tert-butylbenzene typically involves halogenation reactions. One common method is the bromination of 4-iodo-tert-butylbenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would include steps for purification and isolation of the desired product, such as recrystallization or distillation, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-iodo-tert-butylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the tert-butylbenzene moiety linked to another aromatic ring .

Scientific Research Applications

3-Bromo-4-iodo-tert-butylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodo-tert-butylbenzene in chemical reactions involves the activation of the halogen atoms, which can then participate in various substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents being introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-iodo-tert-butylbenzene is unique due to the presence of both bromine and iodine atoms on the same benzene ring, which provides distinct reactivity patterns and allows for versatile functionalization in synthetic chemistry .

Properties

IUPAC Name

2-bromo-4-tert-butyl-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrI/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKAPUCNAVBLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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